N-[(4-nitrophenyl)methyl]oxetan-3-amine
CAS No.: 1343399-93-8
Cat. No.: VC4385412
Molecular Formula: C10H12N2O3
Molecular Weight: 208.217
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1343399-93-8 |
|---|---|
| Molecular Formula | C10H12N2O3 |
| Molecular Weight | 208.217 |
| IUPAC Name | N-[(4-nitrophenyl)methyl]oxetan-3-amine |
| Standard InChI | InChI=1S/C10H12N2O3/c13-12(14)10-3-1-8(2-4-10)5-11-9-6-15-7-9/h1-4,9,11H,5-7H2 |
| Standard InChI Key | FFSSACDJAKUXMN-UHFFFAOYSA-N |
| SMILES | C1C(CO1)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
N-[(4-nitrophenyl)methyl]oxetan-3-amine is a chemical compound that features a unique oxetane ring structure combined with a nitrophenyl substituent. This compound belongs to the class of amines and heterocycles, primarily due to the presence of the oxetane ring, which imparts distinct physicochemical properties and reactivity.
Key Characteristics:
-
Molecular Formula: CHNO
-
Molecular Weight: 208.21 g/mol
-
Classification: Amine and Heterocycle
Synthesis of N-[(4-nitrophenyl)methyl]oxetan-3-amine
The synthesis of this compound typically begins with the preparation of oxetan-3-one, which is then reacted with 4-nitrobenzylamine under suitable conditions to yield the desired product. Advanced synthetic routes may involve optimized conditions, such as the use of catalytic systems or continuous flow reactors, to enhance yield and purity.
Synthesis Steps:
-
Preparation of Oxetan-3-one: This involves the synthesis of the oxetane ring structure.
-
Reaction with 4-Nitrobenzylamine: The oxetan-3-one is reacted with 4-nitrobenzylamine to form N-[(4-nitrophenyl)methyl]oxetan-3-amine.
Applications in Scientific Research
This compound is valuable in multiple fields, including medicinal chemistry and materials science, due to its unique structural features and reactivity.
Applications:
-
Medicinal Chemistry: Potential use as bioisosteres for benzamides.
-
Materials Science: Utilization in the synthesis of novel materials.
Spectroscopic Analysis
The structural integrity of N-[(4-nitrophenyl)methyl]oxetan-3-amine can be analyzed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Spectroscopic Techniques:
-
NMR: Provides insights into molecular conformation.
-
IR Spectroscopy: Offers information on functional groups.
CAS Number and Availability
The CAS number for N-[(4-nitrophenyl)methyl]oxetan-3-amine is 1343399-93-8 .
Availability:
-
CAS Number: 1343399-93-8
-
Availability: Available from various chemical suppliers.
Data Table: Key Information on N-[(4-nitrophenyl)methyl]oxetan-3-amine
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 208.21 g/mol |
| CAS Number | 1343399-93-8 |
| Classification | Amine and Heterocycle |
| Synthesis | Reaction of oxetan-3-one with 4-nitrobenzylamine |
| Reactivity | Reactive towards electrophiles and nucleophiles |
| Stability | Stable under normal conditions |
| Applications | Medicinal chemistry and materials science |
| Physical State | Solid at room temperature |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume